rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans
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Overview
Description
rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans is a complex organic compound with a unique structure that includes a furo[2,3-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the furo[2,3-c]pyrrole ring system through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand for binding to specific proteins or enzymes, thereby influencing biological pathways .
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products .
Mechanism of Action
The mechanism of action of rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate
- Tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate 4-methylbenzenesulfonate
Uniqueness
rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-9-4-5-16-12(9,7-13)8-14/h9H,4-8,13H2,1-3H3/t9-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSUMAIJWCQYPW-JOYOIKCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCOC2(C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCO[C@@]2(C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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